Ethynyl Estradiol Diacetate Ethynyl Estradiol Diacetate
Brand Name: Vulcanchem
CAS No.: 13258-68-9
VCID: VC0026172
InChI: InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1
SMILES: CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C
Molecular Formula: C₂₄H₂₈O₄
Molecular Weight: 380.48

Ethynyl Estradiol Diacetate

CAS No.: 13258-68-9

Cat. No.: VC0026172

Molecular Formula: C₂₄H₂₈O₄

Molecular Weight: 380.48

* For research use only. Not for human or veterinary use.

Ethynyl Estradiol Diacetate - 13258-68-9

Specification

CAS No. 13258-68-9
Molecular Formula C₂₄H₂₈O₄
Molecular Weight 380.48
IUPAC Name [(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1
SMILES CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C

Introduction

Chemical Structure and Properties

Ethynyl Estradiol Diacetate is a synthetic derivative of estradiol with acetate groups at specific positions and an ethynyl moiety. Its chemical structure and physical properties are fundamental to understanding its biological activity and pharmaceutical applications.

Molecular Identity and Structure

Ethynyl Estradiol Diacetate (EED) is characterized by the following properties:

  • Chemical Name: 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 3,17-diacetate

  • Molecular Formula: C24H28O4

  • Molecular Weight: 380.5 g/mol

  • CAS Number: 13258-68-9

  • Structural Features: Contains a characteristic steroid core structure with an ethynyl group at C-17 position and acetate groups at both the C-3 and C-17 positions

The compound's structure includes a triple bond (ethynyl group), which can be detected using specific reagents such as [Ag(NH3)2]OH (Tollens' reagent) .

Physical Properties

Ethynyl Estradiol Diacetate appears as an off-white solid with specific physical characteristics:

PropertyValueReference
Physical StateOff-White Solid
Storage StabilityRoom Temperature
SolubilityPractically insoluble in water; soluble in organic solvents
FormCrystalline powder

Relationship to Other Estrogen Compounds

Ethynyl Estradiol Diacetate is structurally related to other important estrogen compounds, but with distinct modifications that influence its pharmacological properties.

Comparison with Ethinyl Estradiol

Ethinyl Estradiol (EE), the parent compound of EED, differs by lacking the acetate groups:

  • EE has a molecular formula of C20H24O2 and molecular weight of 296.4 g/mol

  • EE binds to both isoforms of the estrogen receptor (ERα and ERβ) with high affinity (233% and 38% of the affinity of estradiol for ERα and ERβ, respectively)

  • The 17α-ethynyl group in both compounds prevents oxidation by 17β-hydroxysteroid dehydrogenase, increasing oral potency compared to natural estrogens

Relationship to Estradiol

The base structure of Ethynyl Estradiol Diacetate is derived from natural estradiol:

  • Estradiol has a molecular formula of C18H24O2 and molecular weight of 272.4 g/mol

  • The addition of the ethynyl group and acetate moieties to estradiol creates the diacetate form, which alters its pharmacokinetic profile

  • The acetate groups serve as protective groups that can be cleaved in vivo to release the active form

Synthesis and Chemical Reactions

Understanding the synthesis and chemical reactions of Ethynyl Estradiol Diacetate provides insights into its production and metabolism.

Chemical Identification

Chemical tests for identifying Ethynyl Estradiol Diacetate include:

  • Detection of the triple bond using [Ag(NH3)2]OH (Tollens' reagent)

  • Colorimetric determination using antimony trichloride reagent, which demonstrates specificity for this reaction

  • Hydrolysis of acetate groups under basic conditions to release the parent compound

Pharmaceutical Applications

Ethynyl Estradiol Diacetate has significant applications in pharmaceutical formulations, particularly in contraceptive products.

Contraceptive Formulations

Ethynyl Estradiol Diacetate is used in combination with progestins in oral contraceptive formulations:

  • It is often formulated with ethynodiol diacetate (1 mg) and varying concentrations of ethinyl estradiol (35-50 mcg)

  • These combinations are available as monophasic oral contraceptives

  • Commercial formulations include tablets containing 1 mg ethynodiol diacetate with either 35 mcg or 50 mcg of ethinyl estradiol

Clinical Efficacy

Research data on the efficacy of formulations containing Ethynyl Estradiol Diacetate shows:

ParameterResultsReference
Patients Evaluated5,412 patients (21,440 cycles)
Woman-years1,787
Failure Rate0.7% (36 confirmed pregnancies)
Timing of Failures85.7% in first 3 months
Primary Failure ReasonsPatient noncompliance or true medication failure

Analytical Methods for Detection and Quantification

Several analytical methods have been developed for the determination of Ethynyl Estradiol Diacetate in pharmaceutical preparations.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the quantitative analysis of Ethynyl Estradiol Diacetate:

  • A procedure using HPLC with two UV detectors at 210 and 280 nm has been described

  • The system employs acetonitrile 38% (v/v) in water as mobile phase on a 250 x 3.2-mm i.d. RP-2 column, with butylated hydroxytoluene as the internal standard

  • This method shows greater than 99% recovery from synthetic preparations with a coefficient of variation less than 2.0% for formulations

Colorimetric Methods

A colorimetric method has been developed for rapid characterization and precise determination of ethynodiol diacetate in estrogen-progestin combinations:

  • The method employs antimony trichloride reagent

  • Results demonstrate the specificity of this reaction for the detection of the compound

  • This approach allows for selective determination in the presence of other steroid hormones

Pharmacodynamics and Mechanism of Action

Although specific pharmacodynamic data for Ethynyl Estradiol Diacetate is limited, insights can be gained from the properties of its active metabolite, ethinyl estradiol.

Receptor Binding and Activity

After deacetylation, the resulting ethinyl estradiol exhibits the following pharmacodynamic properties:

  • Binds to and activates both isoforms of the estrogen receptor, ERα and ERβ

  • Acts as a potent agonist of the G protein-coupled estrogen receptor (GPER)

  • Functions as a long-acting estrogen, with a nuclear retention of about 24 hours

  • Is approximately 100 times as potent by weight as natural estrogens like micronized estradiol when administered orally

Contraceptive Mechanism

In contraceptive formulations, the combination of ethinyl estradiol (from Ethynyl Estradiol Diacetate) and progestins works through:

  • Suppression of gonadotropins

  • Inhibition of the mid-cycle surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH)

  • Prevention of folliculogenesis and ovulation

  • Additional effects on cervical mucus and endometrial receptivity

Molecular docking studies have shown that the estrogen receptor complex formation with ethinyl estradiol (derived from the diacetate form) involves key residues including Phe [B] 404, Leu [B] 346, Leu [B] 387, Leu [B] 391, His [B] 524, Met [B] 421, Met [B] 388, and Leu [B] 525, with steric interactions playing a major role .

Differences from Related Compounds

Ethynyl Estradiol Diacetate has distinct properties compared to other related estrogen compounds.

Advantages Over Natural Estrogens

The ethynyl group in Ethynyl Estradiol Diacetate provides several advantages:

  • Prevents oxidation at the C17β position by 17β-hydroxysteroid dehydrogenase (17β-HSD)

  • Results in much stronger relative estrogenic activity in certain tissues

  • Provides lower incidence of vaginal bleeding and spotting in combination hormonal therapies

  • Enables more stable and predictable pharmacological effects

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